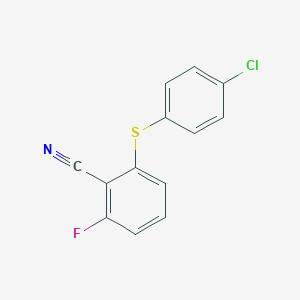

2-Fluoro-6-(4-chlorophenylthio)benzonitrile

概要

説明

2-Fluoro-6-(4-chlorophenylthio)benzonitrile is an organic compound with the molecular formula C13H7ClFNS and a molecular weight of 263.72 g/mol . This compound is characterized by the presence of a fluoro group, a chlorophenylthio group, and a benzonitrile moiety. It is primarily used in research settings, particularly in the field of proteomics .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(4-chlorophenylthio)benzonitrile typically involves the following steps:

Formation of the Chlorophenylthio Intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable halogenating agent to form the chlorophenylthio intermediate.

Nucleophilic Substitution: The chlorophenylthio intermediate is then reacted with 2-fluorobenzonitrile under nucleophilic substitution conditions to form the final product.

The reaction conditions often include the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

化学反応の分析

Types of Reactions

2-Fluoro-6-(4-chlorophenylthio)benzonitrile can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The sulfur atom in the chlorophenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed for the reduction of the nitrile group.

Major Products Formed

Nucleophilic Substitution: Substituted benzonitriles with various nucleophiles.

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

科学的研究の応用

2-Fluoro-6-(4-chlorophenylthio)benzonitrile is primarily used in scientific research, particularly in the following areas:

Proteomics: It is used as a reagent in the study of protein structures and functions.

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science:

作用機序

The mechanism of action of 2-Fluoro-6-(4-chlorophenylthio)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of the fluoro and chlorophenylthio groups may influence its binding affinity and specificity towards these targets.

類似化合物との比較

Similar Compounds

- 2-Fluoro-6-(4-methylphenylthio)benzonitrile

- 2-Fluoro-6-(4-bromophenylthio)benzonitrile

- 2-Fluoro-6-(4-nitrophenylthio)benzonitrile

Uniqueness

2-Fluoro-6-(4-chlorophenylthio)benzonitrile is unique due to the presence of the chlorophenylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable tool in various research applications .

生物活性

2-Fluoro-6-(4-chlorophenylthio)benzonitrile, a compound with the CAS number 175204-12-3, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H8ClFNS

- Molecular Weight : 233.71 g/mol

- IUPAC Name : this compound

The compound's structure features a fluorine atom and a chlorophenylthio group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the chlorophenylthio moiety enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Key Mechanisms:

- Inhibition of Kinases : The compound has shown promise as an inhibitor of certain kinases involved in cancer progression, particularly in melanoma models.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against melanoma cell lines. The compound was tested in vitro against various cell lines, including those harboring different BRAF mutations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2058 | 0.046 | c-Kit/AurB kinase inhibition |

| WM266-4 | 0.048 | Synergistic effect with vemurafenib |

These results indicate that the compound can effectively inhibit cell proliferation and may enhance the efficacy of existing therapies.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains. Although detailed MIC values are not yet available, initial findings suggest it possesses moderate antibacterial activity.

Case Studies

- Combination Therapy in Melanoma : A study investigated the synergistic effects of this compound when combined with vemurafenib in melanoma cell lines. The combination therapy resulted in a significant reduction in cell viability compared to either agent alone, suggesting a potential clinical application for resistant melanoma cases .

- Photodynamic Therapy Applications : Research into photodynamic therapy has explored the use of this compound as a photosensitizer due to its structural properties that allow for light activation, potentially increasing cytotoxicity against targeted tumor cells .

特性

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNS/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJFXRCXNMCNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)SC2=CC=C(C=C2)Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371976 | |

| Record name | 2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-12-3 | |

| Record name | 2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。